molecular formula C7H11NO2 B1525200 3-Azetidinyl cyclopropanecarboxylate CAS No. 1220027-13-3

3-Azetidinyl cyclopropanecarboxylate

Cat. No. B1525200
M. Wt: 141.17 g/mol
InChI Key: CKHDLZAFZXUCTN-UHFFFAOYSA-N
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Description

3-Azetidinyl cyclopropanecarboxylate is a chemical compound with the molecular formula C7H11NO2 . It is a member of the azetidines family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, can be synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the synthesis of azetidines include ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl cyclopropanecarboxylate is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The molecular weight of this compound is 141.17 .


Chemical Reactions Analysis

Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, exhibit unique reactivity due to their ring strain. This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .

Scientific Research Applications

N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Anti-Inflammatory Effects

Research into derivatives of 3-azetidinyl cyclopropanecarboxylate, such as 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), has shown potent, selective, and systemically active inhibition of intracellular NAAA activity. This inhibition yields significant anti-inflammatory effects in animal models. Structure-activity relationship (SAR) studies have identified these derivatives as promising tools for therapeutic interventions aimed at treating pain and inflammation, highlighting their potential utility in medicinal chemistry and drug development (Nuzzi et al., 2016).

Cyclopropane, Epoxide, and Aziridine in Natural Product Biosynthesis

Cyclopropane, epoxide, and aziridine groups, including those related to 3-azetidinyl cyclopropanecarboxylate structures, are crucial components in a variety of natural products with antibiotic, antitumor, and other pharmacological activities. Understanding the biosynthesis of these compounds, particularly the enzymatic chemistry that facilitates the formation of their strained three-membered rings, is critical for exploring their potential as therapeutic agents and mechanistic probes in enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).

Synthesis of Highly Functionalized Triazinines and Azetidines

The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines demonstrates the versatile reactivity of cyclopropane derivatives. These products can be easily converted to biologically important azetidines, indicating the potential for 3-azetidinyl cyclopropanecarboxylate and its derivatives in synthetic organic chemistry and drug design (Zhang et al., 2014).

Ring Contraction for New Azetidine Syntheses

Studies on the selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids to yield 3,4-cis ring-fused azetidin-2-ones provide insight into novel synthetic methodologies. This process, involving homolytic cleavage and rearrangement, represents a general synthesis approach for creating new classes of 3,4-cis-fused bicyclic azetidin-2-ones from readily available compounds, showcasing the utility of 3-azetidinyl cyclopropanecarboxylate structures in advanced synthetic operations (Cordero et al., 2003).

Future Directions

Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, have seen remarkable advances in their chemistry and reactivity. Future directions include further exploration of their synthesis, reactivity, and application, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-yl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHDLZAFZXUCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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